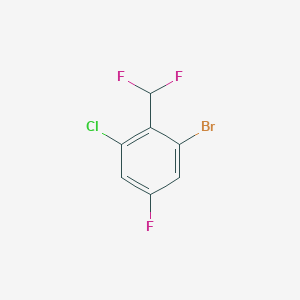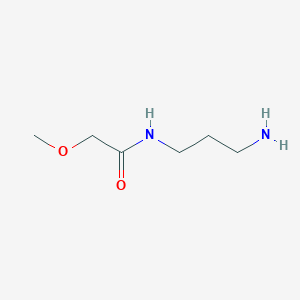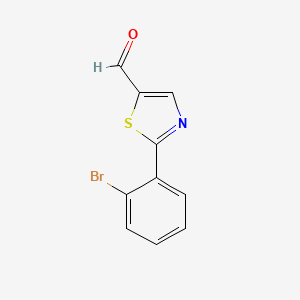
2-(2-Bromophenyl)thiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromophenyl)thiazole-5-carbaldehyde is a heterocyclic compound that contains both a thiazole ring and a bromophenyl group Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)thiazole-5-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl group. One common method involves the cyclization of α-bromoacetophenone with thiourea to form the thiazole ring, followed by formylation to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-(2-Bromophenyl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products Formed
Oxidation: 2-(2-Bromophenyl)thiazole-5-carboxylic acid.
Reduction: 2-(2-Bromophenyl)thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Bromophenyl)thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor for various chemical reactions.
作用機序
The mechanism of action of 2-(2-Bromophenyl)thiazole-5-carbaldehyde involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Bromothiazole-5-carboxaldehyde
- 2-(4-Bromophenyl)thiazole-5-carbaldehyde
- 2-(2-Chlorophenyl)thiazole-5-carbaldehyde
Uniqueness
2-(2-Bromophenyl)thiazole-5-carbaldehyde is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H6BrNOS |
|---|---|
分子量 |
268.13 g/mol |
IUPAC名 |
2-(2-bromophenyl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6BrNOS/c11-9-4-2-1-3-8(9)10-12-5-7(6-13)14-10/h1-6H |
InChIキー |
UBLPYNPWGRAPAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC=C(S2)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



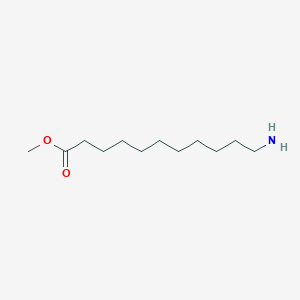
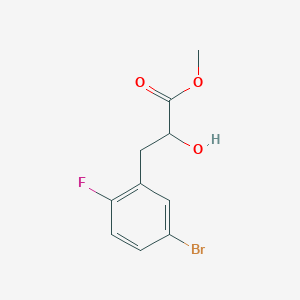
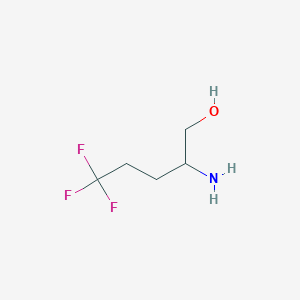
![{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride](/img/structure/B13567276.png)


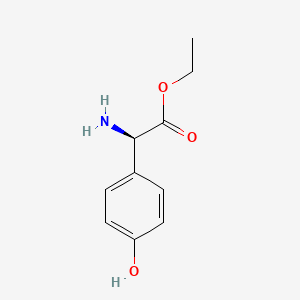
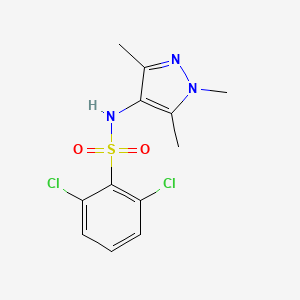
![2-[(Methylamino)methyl]-4-nitrophenol](/img/structure/B13567308.png)
